Cas no 1013797-56-2 (N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide)

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a dimethylpyrazole carboxamide moiety. This structure imparts unique physicochemical properties, making it suitable for applications in medicinal chemistry and materials science. The benzimidazole unit enhances binding affinity to biological targets, while the pyrazole carboxamide group contributes to stability and solubility. The compound's modular design allows for further functionalization, enabling tailored modifications for specific research or industrial needs. Its well-defined synthetic pathway ensures reproducibility, and its purity can be optimized for high-performance applications. This molecule is of interest in drug discovery and optoelectronic material development due to its balanced electronic and steric characteristics.
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide structure
1013797-56-2 structure
Product Name:N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
CAS No:1013797-56-2
MF:C19H17N5O
MW:331.371183156967
CID:5845782
PubChem ID:16952768
Update Time:2025-10-28

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dimethylpyrazole-3-carboxamide
    • N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
    • AKOS024649050
    • 1013797-56-2
    • N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
    • F2447-0098
    • Inchi: 1S/C19H17N5O/c1-12-11-17(24(2)23-12)19(25)20-14-9-7-13(8-10-14)18-21-15-5-3-4-6-16(15)22-18/h3-11H,1-2H3,(H,20,25)(H,21,22)
    • InChI Key: JXBMDCBRLYMQJI-UHFFFAOYSA-N
    • SMILES: N1=C(C)C=C(C(NC2=CC=C(C3NC4=CC=CC=C4N=3)C=C2)=O)N1C

Computed Properties

  • Exact Mass: 331.14331018g/mol
  • Monoisotopic Mass: 331.14331018g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 478
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 75.6Ų

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide Pricemore >>

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N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide Related Literature

Additional information on N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Professional Introduction to N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS No. 1013797-56-2)

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1013797-56-2, represents a fusion of heterocyclic chemistry and medicinal chemistry, making it a subject of extensive research and development. The molecular structure incorporates several key functional groups that contribute to its potential biological activity, particularly in the realm of drug discovery and therapeutic intervention.

The core of this compound is the pyrazole moiety, which is a five-membered aromatic ring containing two nitrogen atoms. Pyrazole derivatives are well-known for their diverse pharmacological properties and have been extensively studied for their roles in various therapeutic applications. In particular, the presence of the 1,3-dimethyl group enhances the stability and reactivity of the pyrazole ring, making it more amenable to further chemical modifications. This feature is particularly valuable in medicinal chemistry, where structural optimization is often required to achieve desired biological effects.

Complementing the pyrazole core is the phenyl ring substituted with a 1H-1,3-benzodiazol-2-yl group. The benzodiazolyl moiety is a fused bicyclic system consisting of a benzene ring and a diazole ring. This structural motif is known to impart specific pharmacological activities, including anxiolytic, sedative, and anticonvulsant effects. The integration of these two heterocyclic systems in N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide creates a complex molecular scaffold that may exhibit multifaceted biological interactions.

The carboxamide functional group at the 5-position of the pyrazole ring further contributes to the compound's chemical diversity. Carboxamides are well-established pharmacophores that can participate in hydrogen bonding interactions, both as donors and acceptors. This property is particularly useful in drug design, as it allows for the formation of stable complexes with biological targets such as enzymes and receptors. The presence of this group also enhances the solubility of the compound in polar solvents, which is advantageous for both formulation and biological studies.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential binding modes of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide with various biological targets. These studies suggest that the compound may interact with proteins involved in inflammatory pathways, making it a promising candidate for therapeutic applications in conditions such as arthritis and autoimmune diseases. Additionally, preliminary data indicate that this compound may exhibit inhibitory activity against certain kinases, which are key enzymes in cancer signaling pathways.

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the benzodiazolyl group into the phenyl ring necessitates careful consideration of synthetic strategies to ensure regioselectivity and high yield. Researchers have employed various coupling reactions and cyclization techniques to construct the desired molecular framework efficiently.

In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments have shown that N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide exhibits moderate affinity for certain receptor targets, suggesting potential therapeutic utility. Further research is needed to fully characterize its pharmacokinetic properties and assess its safety profile. These studies will be crucial in determining whether this compound can progress to clinical trials as a lead candidate for new therapies.

The growing interest in heterocyclic compounds like N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide underscores their importance in modern drug discovery. The ability to design molecules with specific structural motifs allows chemists to fine-tune biological activity and optimize drug-like properties. As research continues to uncover new applications for this class of compounds, it is likely that more derivatives will be synthesized and evaluated for their therapeutic potential.

The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) has accelerated the process of identifying promising candidates like N-[4-(1H-1,3-benzodiazol-2-y l)phenyl]-1 ,3-dimethyl - 1 H -pyraz ole -5 -car box am ide . These approaches enable researchers to rapidly test large libraries of compounds against biological targets and identify those with optimal binding affinities . The combination of computational methods with experimental validation provides a powerful platform for discovering new drugs.

In conclusion , N-[4-( 1 H - 13 -benz odia z ol - 2 - yl ) phen yl ] - 13 - dim eth yl - 11 H -py ra z ole -5 -car box am ide ( CAS No .1013797-56-2) represents an exciting advancement in pharmaceutical chemistry . Its unique structural features and promising pharmacological properties make it a valuable subject for further research . As our understanding of its biology expands , so too will its potential applications in medicine . The continued exploration of this compound will undoubtedly contribute to the development of novel therapeutic strategies.

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